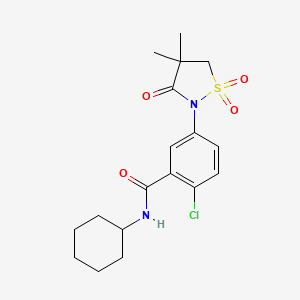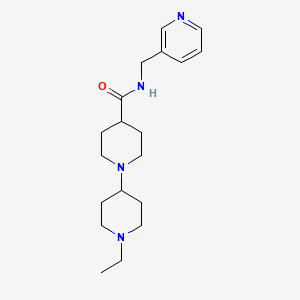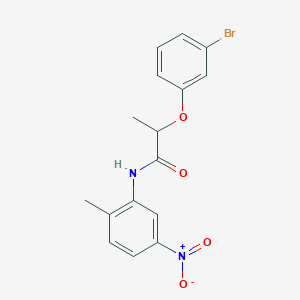![molecular formula C19H23BrO3 B5178889 1-bromo-2-[3-(2-ethoxyphenoxy)propoxy]-4,5-dimethylbenzene CAS No. 6480-21-3](/img/structure/B5178889.png)
1-bromo-2-[3-(2-ethoxyphenoxy)propoxy]-4,5-dimethylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-bromo-2-[3-(2-ethoxyphenoxy)propoxy]-4,5-dimethylbenzene is a chemical compound that belongs to the class of brominated benzene derivatives. It is also known as BDP and is widely used in scientific research applications.
Mecanismo De Acción
The mechanism of action of 1-bromo-2-[3-(2-ethoxyphenoxy)propoxy]-4,5-dimethylbenzene is not well understood. However, it is believed to act as a nucleophile in organic reactions and can undergo substitution reactions with various electrophiles. It is also believed to have a role in the inhibition of certain enzymes.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, it has been reported to have certain cytotoxic effects on cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-bromo-2-[3-(2-ethoxyphenoxy)propoxy]-4,5-dimethylbenzene in lab experiments include its high purity and availability. It is also a relatively stable compound and can be stored for extended periods. However, the limitations include its cytotoxic effects and the lack of information on its biochemical and physiological effects.
Direcciones Futuras
There are several future directions for research on 1-bromo-2-[3-(2-ethoxyphenoxy)propoxy]-4,5-dimethylbenzene. These include exploring its potential as a building block in the synthesis of new organic compounds, investigating its potential as a cytotoxic agent for cancer treatment, and understanding its mechanism of action and biochemical and physiological effects in greater detail. Additionally, research can be conducted to explore the potential of this compound in various materials science applications.
Conclusion:
In conclusion, this compound is a widely used chemical compound in scientific research applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in detail. Further research is needed to explore its potential as a building block in the synthesis of new organic compounds, its cytotoxic effects on cancer cells, and its potential in various materials science applications.
Métodos De Síntesis
The synthesis of 1-bromo-2-[3-(2-ethoxyphenoxy)propoxy]-4,5-dimethylbenzene involves the reaction of 4,5-dimethyl-1,2-benzenediol with 3-(2-ethoxyphenoxy)propyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide or N-methylpyrrolidone at a temperature of around 100°C. The product is obtained in a yield of around 80%.
Aplicaciones Científicas De Investigación
1-bromo-2-[3-(2-ethoxyphenoxy)propoxy]-4,5-dimethylbenzene is widely used in scientific research applications. It is primarily used as a building block in the synthesis of various organic compounds. It is also used in the synthesis of various pharmaceuticals, agrochemicals, and materials science applications.
Propiedades
IUPAC Name |
1-bromo-2-[3-(2-ethoxyphenoxy)propoxy]-4,5-dimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23BrO3/c1-4-21-17-8-5-6-9-18(17)22-10-7-11-23-19-13-15(3)14(2)12-16(19)20/h5-6,8-9,12-13H,4,7,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQUOJSASVWRYGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCCOC2=C(C=C(C(=C2)C)C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30367779 |
Source


|
| Record name | 1-Bromo-2-[3-(2-ethoxyphenoxy)propoxy]-4,5-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30367779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6480-21-3 |
Source


|
| Record name | 1-Bromo-2-[3-(2-ethoxyphenoxy)propoxy]-4,5-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30367779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{[benzyl(methyl)amino]methyl}-N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-3-isoxazolecarboxamide](/img/structure/B5178816.png)
![methyl 6-tert-butyl-2-({[2-(5-chloro-2-thienyl)-4-quinolinyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5178819.png)

![2-(4-nitrobenzoyl)-3-phenylspiro[cyclopropane-1,2'-indene]-1',3'-dione](/img/structure/B5178848.png)
![4-methoxy-6-[3-(1H-pyrazol-3-yl)phenyl]-2-pyrimidinamine trifluoroacetate](/img/structure/B5178855.png)
![N~2~-[4-(benzyloxy)phenyl]-N~2~-(methylsulfonyl)-N~1~-[2-(methylthio)phenyl]glycinamide](/img/structure/B5178867.png)



![2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B5178890.png)
![5-[2-(4-pyridinyl)ethyl]-5-(3,4,5-trimethoxybenzyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5178898.png)
![5'-ethyl 3'-(2-methoxyethyl) 2'-amino-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B5178905.png)
![5-acetyl-3-amino-4-(4-bromophenyl)-6-methyl-4,7-dihydrothieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5178911.png)
